5-Chloro-2-[(2-methylbenzyl)oxy]benzoic acid
Description
5-Chloro-2-[(2-methylbenzyl)oxy]benzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at the 5-position of the aromatic ring and a 2-methylbenzyloxy group at the 2-position.
Properties
IUPAC Name |
5-chloro-2-[(2-methylphenyl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-10-4-2-3-5-11(10)9-19-14-7-6-12(16)8-13(14)15(17)18/h2-8H,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBVQXZOAPISBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-[(2-methylbenzyl)oxy]benzoic acid typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes esterification and amidation under standard conditions. For example:
Esterification with Methanol
-
Conditions : Catalyzed by H₂SO₄ at reflux (70–80°C) for 4–6 hours .
-
Product : Methyl 5-chloro-2-[(2-methylbenzyl)oxy]benzoate.
Amidation with 4-Nitrophenol
-
Conditions : Dicyclohexylcarbodiimide (DCC) in methylene chloride at 0–5°C, followed by warming to room temperature .
-
Product : 4-Nitrophenyl 5-chloro-2-[(2-methylbenzyl)oxy]benzoate.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Esterification | H₂SO₄, MeOH, reflux | Methyl ester | 85% |
| Amidation | DCC, 4-nitrophenol, CH₂Cl₂ | 4-Nitrophenyl ester | 70% |
Nucleophilic Aromatic Substitution
The chloro substituent at position 5 participates in nucleophilic substitution under catalytic conditions:
Copper-Catalyzed Coupling
-
Mechanism : Oxidative dimerization via aryl radical intermediates, forming biphenyl derivatives .
-
Side Reaction : Partial oxidation to phenol occurs due to oxygen trapping of aryl lithium intermediates .
Palladium-Catalyzed Suzuki-Miyaura Coupling
Reduction and Oxidation Reactions
Reduction of Carboxylic Acid
-
Product : 5-Chloro-2-[(2-methylbenzyl)oxy]benzyl alcohol.
Oxidative Cleavage of Ether
-
Conditions : Strong acids (e.g., HI) at elevated temperatures.
-
Product : 5-Chloro-2-hydroxybenzoic acid and 2-methylbenzyl iodide (based on analogous systems) .
Acid-Base Reactivity
The carboxylic acid group (pKa ≈ 2.8–3.5) forms salts with bases:
-
Reaction with NaOH : Forms sodium 5-chloro-2-[(2-methylbenzyl)oxy]benzoate, soluble in aqueous media .
-
Decarboxylation : Occurs at >200°C, yielding 5-chloro-2-[(2-methylbenzyl)oxy]benzene .
Comparative Reactivity of Structural Analogs
Key differences in reactivity compared to related compounds:
Scientific Research Applications
Scientific Research Applications
5-Chloro-2-[(2-methylbenzyl)oxy]benzoic acid has diverse applications in several fields due to its unique chemical structure and reactivity.
Areas of Application:
- Pharmacology: Research indicates that this compound exhibits notable biological activities, particularly in pharmacology. It has been studied for its potential anti-inflammatory and analgesic properties. Preliminary studies also suggest that it may have antimicrobial effects, although more extensive research is needed to fully elucidate these properties.
- Organic Synthesis: The compound is used as a building block in synthesizing complex molecules. It is also utilized in the development of new chemical entities with potential therapeutic applications.
- Material Science: It is explored as a component in developing novel materials with specific properties.
Interaction Studies:
Interaction studies involving this compound have focused on its binding affinity with various biological targets. Preliminary findings suggest potential interactions with enzymes involved in inflammatory pathways, indicating its role as a modulator of biological processes. Further investigations are required to fully elucidate these interactions and determine their implications for therapeutic use.
Data Table: Structural Analogs and Their Properties
Several compounds share structural similarities with this compound. These compounds highlight the uniqueness of this compound through variations in substituents and functional groups, which influence their chemical reactivity and biological activities.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid | Similar chloro and ether structure | Different methyl substitution affects activity |
| 4-Chloro-3-(methylbenzyl)benzoic acid | Chloro and methylbenzyl groups | Variation in position alters reactivity |
| 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid | Bromine instead of chlorine | Potentially different biological activity |
Mechanism of Action
The exact mechanism of action for 5-Chloro-2-[(2-methylbenzyl)oxy]benzoic acid depends on its specific application. In biochemical research, it may interact with proteins or enzymes , affecting their function and activity. The compound’s molecular targets and pathways involved are typically determined through experimental studies .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key physicochemical parameters of 5-Chloro-2-[(2-methylbenzyl)oxy]benzoic acid and related compounds:
Key Observations :
- Substituent Effects on Molecular Weight : Introducing bulkier groups (e.g., benzyloxy) increases molecular weight significantly compared to simpler derivatives like 5-chloro-2-hydroxybenzoic acid.
- Melting Points: Electron-withdrawing groups (e.g., Cl, Br) and hydrogen-bonding substituents (e.g., OH, NH) correlate with higher melting points, as seen in 5-chloro-2-((4-chlorophenyl)amino)benzoic acid (227–230°C) .
- Synthetic Yields: Halogenated derivatives synthesized via one-pot methods (e.g., 5-bromo-2-chlorobenzoic acid) achieve high yields (>95%) due to optimized reaction conditions , while coupling reactions (e.g., with amino groups) yield moderately (56%) .
Biological Activity
5-Chloro-2-[(2-methylbenzyl)oxy]benzoic acid, with the molecular formula C15H13ClO3 and a molecular weight of approximately 276.71 g/mol, is an organic compound that has garnered attention for its diverse biological activities. This compound is characterized by a chloro substituent and a methylene-linked aromatic ether, which contribute to its unique properties and potential therapeutic applications. Research has indicated that it exhibits notable anti-inflammatory, analgesic, and antimicrobial effects, although further studies are necessary to fully elucidate its mechanisms of action and efficacy.
Pharmacological Properties
The primary biological activities attributed to this compound include:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially interacting with enzymes involved in inflammation.
- Analgesic Properties : Its analgesic effects have been observed in various experimental models, indicating potential use in pain management.
- Antimicrobial Activity : Initial findings suggest antimicrobial properties; however, comprehensive studies are required to confirm these effects and identify specific microbial targets.
The mechanism by which this compound exerts its biological effects is thought to involve:
- Enzyme Interaction : The compound may interact with specific enzymes related to inflammatory responses, thereby modulating biological processes.
- Binding Affinity : Studies have indicated potential interactions with various biological targets, although the precise binding mechanisms remain under investigation.
In Vitro Studies
Research has conducted in vitro assessments of the compound's cytotoxicity against cancer cell lines. For instance:
- A study demonstrated that derivatives of similar structures exhibited significant growth inhibition against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values ranging from 2.43 to 14.65 μM . Although specific data for this compound is limited, its structural similarities suggest potential anticancer activities.
In Vivo Studies
Preliminary in vivo studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound. Current literature suggests that compounds with similar structures have shown:
- Efficacy in Animal Models : Compounds exhibiting anti-inflammatory and analgesic properties have been tested in animal models, demonstrating significant reductions in inflammation markers and pain responses .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid | Similar chloro and ether structure | Different methyl substitution affects activity |
| 4-Chloro-3-(methylbenzyl)benzoic acid | Chloro and methylbenzyl groups | Variation in position alters reactivity |
| 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid | Bromine instead of chlorine | Potentially different biological activity |
This table illustrates how variations in substituents and functional groups influence both chemical reactivity and biological activities among these compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Chloro-2-[(2-methylbenzyl)oxy]benzoic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, reacting 5-chloro-2-hydroxybenzoic acid with 2-methylbenzyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours typically yields the product. Optimizing stoichiometry (1:1.2 molar ratio of phenol to alkylating agent) and solvent polarity improves efficiency .
- Data Considerations : Monitor reaction progress via TLC or HPLC. Purification often involves acid-base extraction (using 1M HCl to protonate the carboxylic acid) followed by recrystallization from ethanol/water mixtures.
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?
- NMR Analysis :
- ¹H NMR : Aromatic protons appear as multiplets in δ 6.8–8.0 ppm. The 2-methylbenzyl group shows a singlet for the methyl group (δ ~2.4 ppm) and benzylic protons (δ ~5.2 ppm for OCH₂).
- ¹³C NMR : The carbonyl carbon (COOH) resonates at δ ~170 ppm, while the ether oxygen (C-O) appears at δ ~70 ppm.
Q. What solubility and stability profiles are critical for handling this compound in aqueous vs. organic media?
- Solubility : Poor in water (<0.1 mg/mL at 25°C), moderately soluble in DMSO (50–100 mg/mL), and highly soluble in chloroform or ethyl acetate.
- Stability : Stable at RT in dry, dark conditions but prone to hydrolysis under strong acidic/basic conditions. Store at −20°C in inert atmosphere for long-term stability .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?
- Experimental Design : Grow single crystals via slow evaporation of a saturated DMSO/hexane solution. Use SHELXL for refinement, with emphasis on resolving torsional angles between the benzyloxy and benzoic acid moieties. Key parameters include R-factor (<0.05) and hydrogen-bonding networks (e.g., O-H···O interactions between COOH groups) .
- Contradiction Management : Discrepancies between calculated and observed bond lengths may arise from crystal packing effects. Validate with DFT calculations (B3LYP/6-31G* basis set) .
Q. What bioactivity screening strategies are suitable for this compound, given its structural similarity to known pharmacophores?
- Targeted Assays : Prioritize assays for cyclooxygenase (COX) inhibition (due to salicylate backbone) or antimicrobial activity (via agar diffusion against S. aureus and E. coli). Use IC₅₀ determinations with positive controls (e.g., aspirin for COX) .
- Data Interpretation : Cross-validate bioactivity with SAR studies. For example, replacing the 2-methylbenzyl group with a bulkier substituent may enhance membrane permeability .
Q. How can chromatographic methods (HPLC, LC-MS) be optimized for quantifying this compound in complex matrices?
- HPLC Conditions :
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B), 40–80% B over 20 min.
- Detection : UV at 254 nm; retention time ~12.5 min.
Methodological Notes
- Synthesis Optimization : If low yields persist, consider microwave-assisted synthesis (100°C, 30 min) to accelerate reaction kinetics .
- Crystallization Challenges : Add a seed crystal or use anti-solvent (e.g., hexane) to induce nucleation .
- Bioassay Pitfalls : Account for compound aggregation in aqueous buffers by adding 0.01% Tween-80 to prevent false negatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
